molecular formula C11H13ClN2OS B1483348 5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092255-99-5

5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483348
CAS No.: 2092255-99-5
M. Wt: 256.75 g/mol
InChI Key: QUCLSBJRZFHMIO-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group, a methoxyethyl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable halogenated pyrazole intermediate.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or further to a hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl or hydroxymethyl derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-1-(2-methoxyethyl)-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    5-(bromomethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(chloromethyl)-1-(2-ethoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the thiophen-2-yl group, in particular, may impart unique electronic characteristics that can be exploited in various applications.

Biological Activity

5-(Chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS Number: 2092255-99-5) is a synthetic compound that belongs to the pyrazole family. Its unique structure, featuring both a chloromethyl group and a thiophene ring, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H13ClN2OSC_{11}H_{13}ClN_{2}OS with a molecular weight of 256.75 g/mol. The compound's structure allows for diverse chemical modifications, making it a versatile candidate in medicinal chemistry and materials science.

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied. The pyrazole nucleus is recognized for its wide range of pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities. The specific biological activities of this compound are still under investigation, but insights can be drawn from related compounds.

The mechanisms by which pyrazole derivatives exert their biological effects often involve:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of various enzymes, including cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways.
  • Receptor Binding : Pyrazoles can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Electrophilic Reactions : The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, potentially leading to altered cellular functions.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study on related pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds similar to this compound exhibited up to 85% inhibition at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives can exhibit considerable antimicrobial activity against various bacterial strains. For instance, compounds structurally related to the target molecule have been tested against E. coli and S. aureus, showing promising results . This suggests that this compound may also possess similar properties.
  • Neuroprotective Effects : Some pyrazole derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. The presence of a methoxyethyl group in the structure may enhance lipophilicity, allowing for better blood-brain barrier penetration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Properties
5-Chloro-3-methyl-1H-pyrazoleChloromethyl groupKnown for photochromic behavior
5-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazoleBromomethyl groupSimilar reactivity but different electrophilic nature
4-Amino-5-chloro-1H-pyrazoleAmino substitutionPotential anti-inflammatory effects

This comparison highlights how the combination of functional groups in this compound may confer distinct biological activities not found in its analogs.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-15-5-4-14-9(8-12)7-10(13-14)11-3-2-6-16-11/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCLSBJRZFHMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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